Cas no 577-72-0 (4-Methoxy-3-nitroaniline)

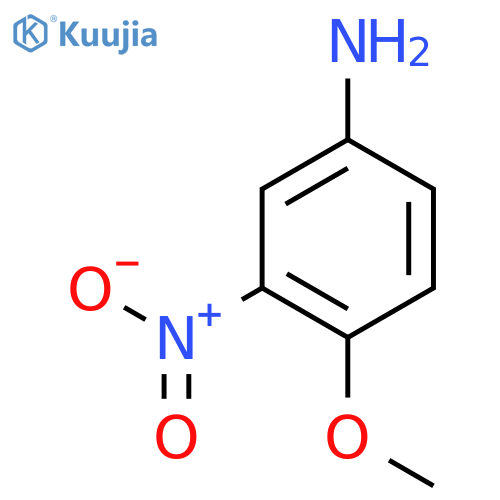

4-Methoxy-3-nitroaniline structure

商品名:4-Methoxy-3-nitroaniline

4-Methoxy-3-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-3-nitroaniline

- Benzenamine, 4-methoxy-3-nitro-

- 4-Amino-2-nitroanisole

- p-Anisidine, 3-nitro-,

- 4-methoxy-3-nitro-aniline

- RUFOHZDEBFYQSV-UHFFFAOYSA-N

- 4-methoxy-3-nitrophenylamine

- 4-Methoxy-3-nitrobenzenamine

- PubChem14815

- 3-nitro-4-methoxyaniline

- KSC494S9F

- 5-Amino-2-methoxynitrobenzene

- 4-methoxy-3-nitro-phenylamine

- BenzenaMine,4-Methoxy-3-nitro-

- SBB064165

- STK390544

- BBL002666

- A

-

- MDL: MFCD00134138

- インチ: 1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3

- InChIKey: RUFOHZDEBFYQSV-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])N([H])[H]

計算された属性

- せいみつぶんしりょう: 168.05300

- どういたいしつりょう: 168.053

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 81.1

じっけんとくせい

- 密度みつど: 1.318

- ふってん: 356.9℃ at 760 mmHg

- フラッシュポイント: 356.9 °C at 760 mmHg

- 屈折率: 1.601

- PSA: 81.07000

- LogP: 2.29000

4-Methoxy-3-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126274-50.0g |

4-methoxy-3-nitroaniline |

577-72-0 | 95.0% | 50.0g |

$403.0 | 2025-03-21 | |

| abcr | AB233792-5 g |

4-Methoxy-3-nitroaniline; . |

577-72-0 | 5g |

€123.60 | 2023-06-22 | ||

| eNovation Chemicals LLC | Y1045459-25g |

4-Methoxy-3-nitroaniline |

577-72-0 | 98% | 25g |

$105 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051863-25g |

4-Methoxy-3-nitroaniline |

577-72-0 | 98% | 25g |

¥564.00 | 2024-05-08 | |

| Chemenu | CM118239-25g |

4-Methoxy-3-nitroaniline |

577-72-0 | 95+% | 25g |

$114 | 2023-01-09 | |

| Alichem | A015001045-1g |

4-Amino-2-nitroanisole |

577-72-0 | 97% | 1g |

$1460.20 | 2023-09-01 | |

| eNovation Chemicals LLC | D403570-500g |

4-METHOXY-3-NITROANILINE |

577-72-0 | 97% | 500g |

$3200 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV028-20g |

4-Methoxy-3-nitroaniline |

577-72-0 | 98% | 20g |

1023.0CNY | 2021-07-12 | |

| abcr | AB233792-1 g |

4-Methoxy-3-nitroaniline; . |

577-72-0 | 1g |

€80.40 | 2023-06-22 | ||

| abcr | AB233792-25 g |

4-Methoxy-3-nitroaniline; . |

577-72-0 | 25g |

€269.60 | 2023-06-22 |

4-Methoxy-3-nitroaniline 関連文献

-

1. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsiderationRoy B. Moodie,Philip N. Thomas,Kenneth Schofield J. Chem. Soc. Perkin Trans. 2 1977 1693

577-72-0 (4-Methoxy-3-nitroaniline) 関連製品

- 4920-84-7(2,4-Dimethoxy-1-nitrobenzene)

- 99-59-2(2-Methoxy-5-nitroaniline)

- 6313-37-7(2,5-Dimethoxy-4-nitroaniline)

- 2216-12-8(1-nitro-2-phenoxybenzene)

- 15174-02-4(4-Methoxy-3-nitrophenol)

- 16292-95-8(3-Methoxy-4-nitrophenol)

- 14227-18-0(1,3,5-Trimethoxy-2-nitrobenzene)

- 1568-70-3(4-Methoxy-2-nitrophenol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:577-72-0)4-Methoxy-3-nitroaniline

清らかである:99%

はかる:100g

価格 ($):212.0